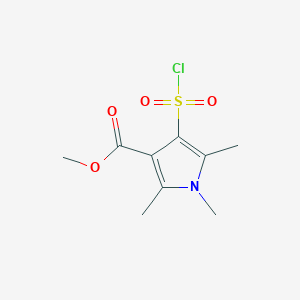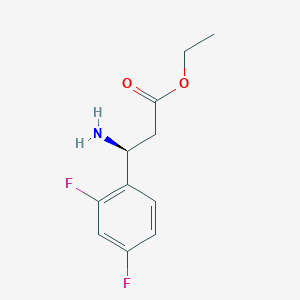
ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 3-bromo-3-(2,4-difluorophenyl)propanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, usually between 50-100°C, to facilitate the substitution of the bromine atom with the amino group.
Industrial Production Methods
In an industrial setting, the production of Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate may involve large-scale batch or continuous flow processes. The starting materials are often sourced in bulk, and the reaction conditions are optimized for maximum yield and purity. The use of automated reactors and advanced purification techniques such as crystallization, distillation, and chromatography ensures the efficient production of the compound on a commercial scale.
化学反応の分析
Types of Reactions
Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitrated derivatives of the difluorophenyl group.
科学的研究の応用
Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, analgesic, or anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including peptides and heterocycles.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its target, while the amino group may participate in hydrogen bonding or other interactions.
類似化合物との比較
Similar Compounds
Ethyl 3-amino-3-phenylpropanoate: Lacks the difluorophenyl group, resulting in different chemical and biological properties.
Ethyl 3-amino-3-(4-fluorophenyl)propanoate: Contains a single fluorine atom, which may affect its reactivity and interactions compared to the difluorophenyl derivative.
Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate: The presence of chlorine atoms instead of fluorine can lead to variations in the compound’s chemical behavior and biological activity.
Uniqueness
Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H13F2NO2 |
|---|---|
分子量 |
229.22 g/mol |
IUPAC名 |
ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate |
InChI |
InChI=1S/C11H13F2NO2/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5,10H,2,6,14H2,1H3/t10-/m0/s1 |
InChIキー |
VNSICQFDYLZXLG-JTQLQIEISA-N |
異性体SMILES |
CCOC(=O)C[C@@H](C1=C(C=C(C=C1)F)F)N |
正規SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



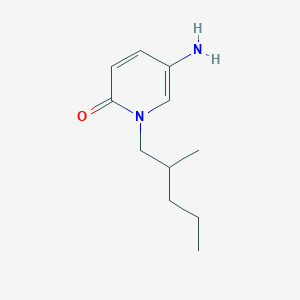

![N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride](/img/structure/B13538709.png)
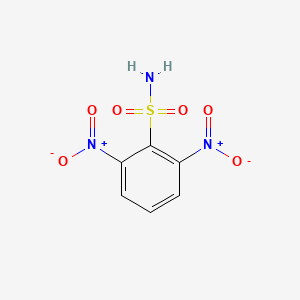
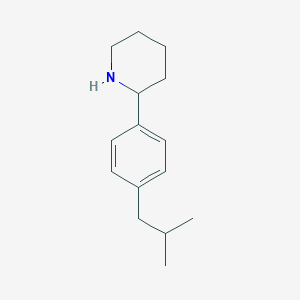


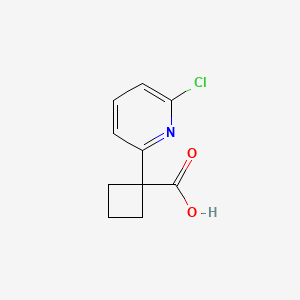

![1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13538743.png)


